molecular formula C8H9BrN2O2 B1425068 Methyl 3,4-diamino-5-bromobenzoate CAS No. 1245643-11-1

Methyl 3,4-diamino-5-bromobenzoate

Cat. No.: B1425068
CAS No.: 1245643-11-1
M. Wt: 245.07 g/mol
InChI Key: FJUXWCBISHILFS-UHFFFAOYSA-N
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Description

Methyl 3,4-diamino-5-bromobenzoate is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of both amino and bromine functional groups on a benzoate ester backbone. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-diamino-5-bromobenzoate can be synthesized through a multi-step process. One common method involves the reduction of methyl 4-amino-3-bromo-5-nitrobenzoate using tin(II) chloride in methanol at 60°C for 4 hours . The reaction mixture is then cooled, and the product is isolated by basification with sodium bicarbonate, followed by extraction with dichloromethane and drying over anhydrous sodium sulfate .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-diamino-5-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride in methanol for reduction reactions.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the amino derivative, while substitution of the bromine atom can lead to a variety of substituted benzoates.

Scientific Research Applications

Methyl 3,4-diamino-5-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4-diamino-5-bromobenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3,4-diamino-5-bromobenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the amino and bromine groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3,4-diamino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUXWCBISHILFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-11-1
Record name methyl 3,4-diamino-5-bromobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) and tin(II) chloride (33 g, 14.5 mmol) in methanol (100 mL) was heated to 60° C. and maintained for 4 hours. The reaction mass was cooled to ambient temperature and concentrated to obtain a residue; the residue was basified using saturated aqueous sodium bicarbonate until pH was 11 and the aqueous layer was extracted with dichloromethane (3×200 mL). The combined organic layers were washed with aqueous saturated sodium chloride (200 mL), dried over anhydrous sodium sulfate and concentrated to obtain methyl 3,4-diamino-5-bromobenzoate as an off-white solid (5 g, 58%). 1HNMR (CDCl3): δ ppm 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (broad s, 2H), 3.85 (s, 3H) and 3.38-3.56 (broad s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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